

# The Discovery and Natural Occurrence of (+)-Adrenosterone: A Technical Guide

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## Compound of Interest

Compound Name: (+)-Adrenosterone

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An in-depth exploration of the discovery, natural sources, and biochemical pathways of the steroid hormone **(+)-adrenosterone**, prepared for researchers, scientists, and drug development professionals.

## Discovery of (+)-Adrenosterone

The initial isolation of **(+)-adrenosterone**, a C19 steroid, marks a significant milestone in the field of endocrinology. It was first identified in 1936 by the Swiss chemist Tadeus Reichstein and his colleagues at the Pharmaceutical Institute in Basel.<sup>[1]</sup> In his extensive work on the components of the adrenal cortex, Reichstein isolated a number of steroids, and **(+)-adrenosterone** was initially designated as "Reichstein's substance G".<sup>[1]</sup> This pioneering work, which involved the processing of vast quantities of bovine adrenal glands, was part of a broader effort by several research groups, including that of Edward C. Kendall in the United States, to elucidate the hormonal constituents of the adrenal glands.<sup>[2][3]</sup> These endeavors ultimately led to a deeper understanding of steroid hormones and their physiological roles, with Reichstein, Kendall, and Philip S. Hench being jointly awarded the Nobel Prize in Physiology or Medicine in 1950 for their discoveries relating to the hormones of the adrenal cortex.<sup>[4]</sup>

## Natural Sources and Quantitative Data

**(+)-Adrenosterone** is a naturally occurring steroid hormone found across a range of species, primarily produced in the adrenal cortex in mammals.[5] It is generally found in trace amounts in humans and most other mammals.[1] In contrast, significantly larger quantities of adrenosterone are present in fish, where it serves as a crucial precursor to the primary androgen, 11-ketotestosterone.[1]

While precise concentrations in mammalian adrenal glands are not widely documented in historical literature, a study on young pigs and dogs noted that adrenosterone, along with other non-cortisol/corticosterone steroids, could constitute as much as 30% of the total steroid secretion from the adrenal vein.[6][7] More specific quantitative data is available for various fish species, highlighting the diverse levels of this steroid in the aquatic environment.

Species	Tissue/Fluid	Concentration	Reference
Greater Amberjack (Seriola dumerili)	Plasma	~1.5 - 4.5 ng/mL	[1]
Tilapia (Oreochromis mossambicus)	Gonadal Supernatant	~10 - 117 ng/mL	[4]
Seabass (Lates calcarifer)	Testes	~0.14 - 3.95 ng/g	[8]
Blue Tang (Paracanthurus hepatus)	Ovaries	~3.4 - 4.0 ng/g	[9]
Sole (Solea senegalensis)	Ovaries	~0.5 ng/g	[5]

Note: Concentrations can vary significantly based on sex, reproductive stage, and environmental conditions.

## Experimental Protocols: Isolation of (+)-Adrenosterone (Reconstructed)

While the precise, step-by-step protocol from Reichstein's 1936 publication is not readily available, based on the general methods for steroid isolation from the adrenal cortex during

that era, a likely experimental workflow can be reconstructed. These early methods were characterized by the processing of very large quantities of starting material and reliance on solvent-based extraction and fractionation.

Objective: To isolate and purify steroid hormones, including "Reichstein's substance G" (**(+)-adrenosterone**), from bovine adrenal glands.

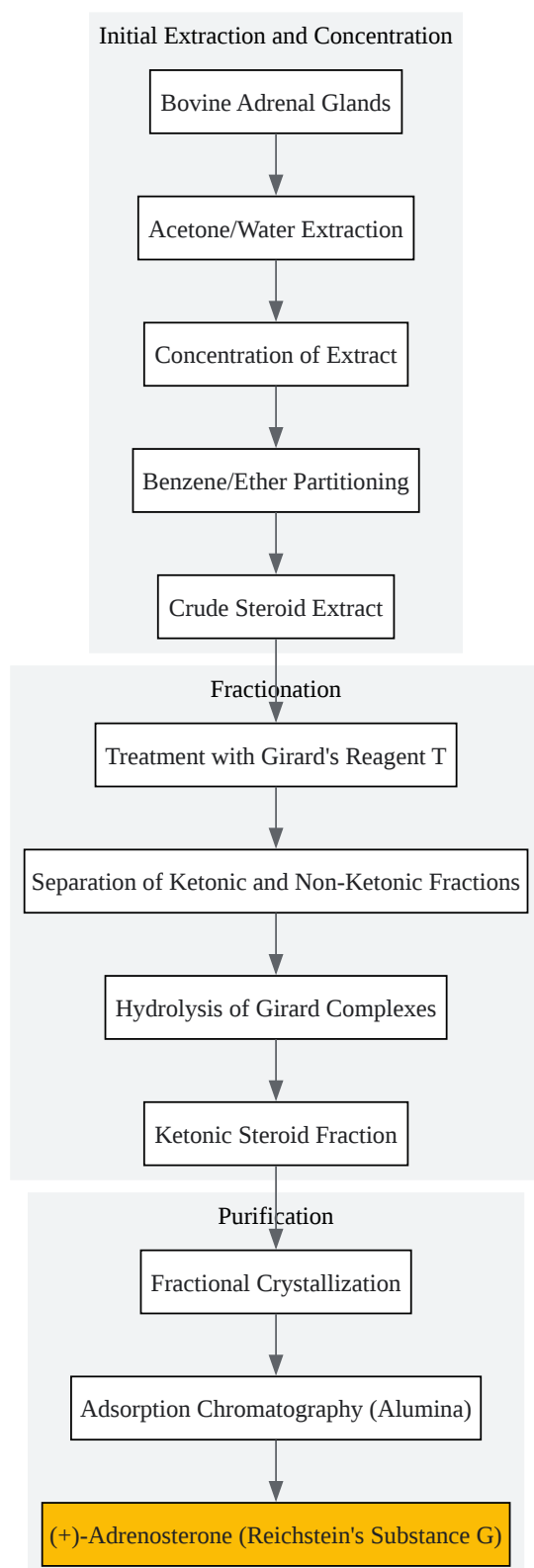
Materials:

- Fresh bovine adrenal glands
- Acetone
- Benzene
- Ether
- Water
- Girard's Reagent T (for separation of ketonic steroids)
- Apparatus for large-scale solvent extraction, distillation, and crystallization

Methodology:

- Initial Extraction:
  - A large batch of bovine adrenal glands (e.g., 1000 kg) is minced and subjected to exhaustive extraction with a mixture of acetone and water. This initial step serves to dehydrate the tissue and extract a broad range of organic molecules, including steroids.
- Solvent Partitioning and Concentration:
  - The acetone-water extract is concentrated under reduced pressure to remove the acetone.
  - The resulting aqueous solution is then partitioned with a non-polar organic solvent such as benzene or ether to separate the lipophilic steroids from water-soluble components.

- The organic phase, containing the crude steroid mixture, is collected and the solvent is evaporated to yield a concentrated extract.
- Fractionation of Ketonic and Non-Ketonic Steroids:
  - The crude extract is treated with Girard's Reagent T, which selectively reacts with ketones to form water-soluble derivatives.
  - This allows for the separation of ketonic steroids (including adrenosterone) from non-ketonic steroids and other lipids. The non-ketonic fraction is removed by extraction with an immiscible organic solvent.
  - The aqueous solution containing the Girard complexes is then acidified to hydrolyze the complexes and regenerate the ketonic steroids.
  - The liberated ketonic steroids are then extracted back into an organic solvent.
- Further Purification by Crystallization and Chromatography:
  - The ketonic fraction is further purified by a series of fractional crystallizations from different solvents.
  - Early forms of chromatography, such as adsorption chromatography on alumina, may have been used for further separation of the individual steroid components.
  - Through repeated crystallization and purification steps, "Reichstein's substance G" (**(+)-adrenosterone**) is isolated as a pure crystalline compound.



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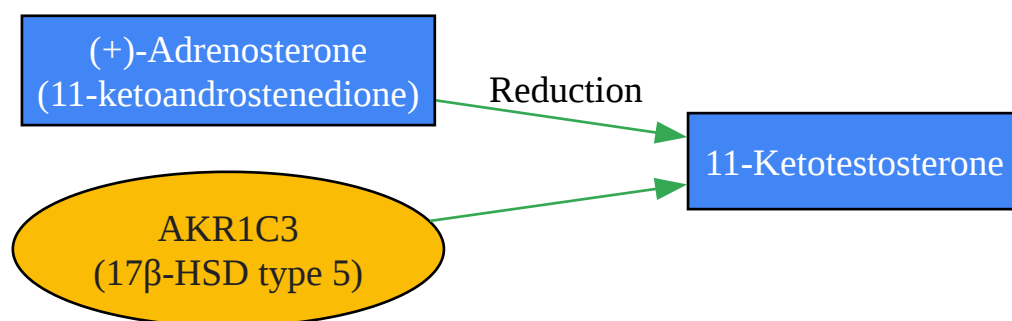
Caption: Reconstructed workflow for the isolation of **(+)-adrenosterone** in the 1930s.

## Signaling Pathways and Biochemical Role

**(+)-Adrenosterone** plays a significant role in androgen biosynthesis and glucocorticoid metabolism. Two key pathways involving adrenosterone are its conversion to 11-ketotestosterone and its interaction with the enzyme 11 $\beta$ -hydroxysteroid dehydrogenase type 1 (HSD11B1).

### Conversion to 11-Ketotestosterone

In many species, particularly fish, adrenosterone is a key intermediate in the synthesis of the potent androgen 11-ketotestosterone. This conversion is a critical step in male sexual development and function in these organisms.

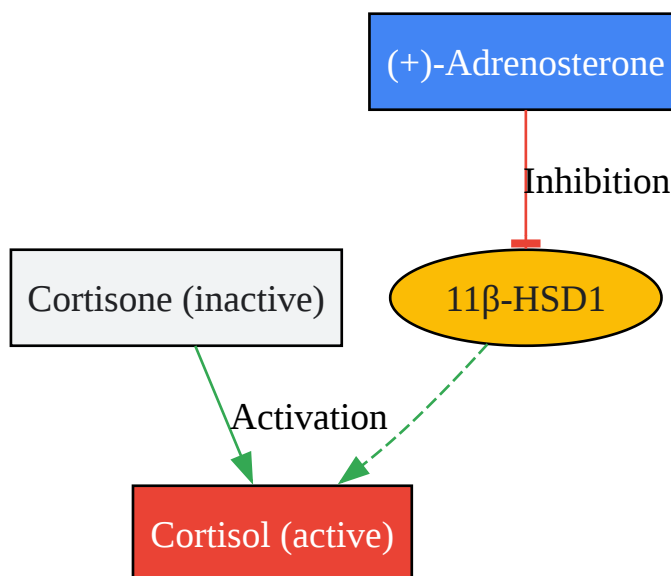


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Caption: Conversion of **(+)-adrenosterone** to 11-ketotestosterone.

### Inhibition of 11 $\beta$ -Hydroxysteroid Dehydrogenase Type 1 (HSD11B1)

**(+)-Adrenosterone** acts as a competitive inhibitor of 11 $\beta$ -hydroxysteroid dehydrogenase type 1 (HSD11B1). This enzyme is responsible for the conversion of inactive cortisone to the active glucocorticoid cortisol in various tissues. By inhibiting HSD11B1, adrenosterone can modulate local cortisol levels, which has implications for various metabolic processes.



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Caption: Inhibition of HSD11B1 by **(+)-adrenosterone**.

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